molecular formula C18H16N2O2S3 B3011714 (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide CAS No. 314751-72-9

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide

Cat. No.: B3011714
CAS No.: 314751-72-9
M. Wt: 388.52
InChI Key: WORWHWJWHQMVGU-PTNGSMBKSA-N
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Description

This product, (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide, is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. It features a rhodanine (4-oxo-2-thioxothiazolidine) core linked to an o-tolyl propanamide moiety via a (Z)-configured thiophen-2-ylmethylene bridge. The rhodanine scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with a broad spectrum of biological activities. Scientific literature extensively reports that rhodanine-based derivatives exhibit significant antibacterial and antifungal properties , often showing potency greater than standard reference drugs like ampicillin and streptomycin against a panel of Gram-positive and Gram-negative bacteria [ citation:1 ]. The mechanism of action for such compounds has been linked to the inhibition of bacterial enzymes such as MurB , a key player in cell wall synthesis [ citation:1 ]. Furthermore, molecular hybridization of rhodanine with other pharmacophores, such as indole rings, is a recognized strategy to enhance antimicrobial efficacy and develop new agents against drug-resistant pathogens [ citation:4 ]. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules. It also serves as a valuable pharmacological probe for in vitro studies aimed at investigating enzyme inhibition pathways and structure-activity relationships (SAR). This product is intended for laboratory research purposes only. Please Note: This chemical is sold for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for product identification and purity verification.

Properties

IUPAC Name

N-(2-methylphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S3/c1-12-5-2-3-7-14(12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-13-6-4-10-24-13/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORWHWJWHQMVGU-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thiophene moiety and an amide group. Its structural formula can be represented as follows:

C15H14N2O2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2

This structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby reducing the production of pro-inflammatory prostaglandins .
  • Apoptosis Induction : In cancer cells, it has been shown to interfere with cell cycle regulation and induce apoptosis through activation of caspases, which are critical for programmed cell death .
  • Metal Ion Chelation : The thiazolidine ring can chelate metal ions, influencing their biological activity and potentially modulating various signaling pathways.

Antimicrobial Properties

Research indicates that thiazolidinones, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown:

  • Cytotoxic Effects : The compound displays cytotoxicity against different cancer cell lines. For instance, it has been reported to effectively reduce cell viability in MCF-7 breast cancer cells .
  • Mechanisms of Action : It induces apoptosis and affects mitochondrial membrane potential, leading to increased levels of apoptotic markers such as caspase-8 and caspase-9 .

Comparative Analysis with Similar Compounds

Compound TypeKey ActivitiesUnique Features
ThiazolidinedionesAntidiabeticInsulin sensitization
ThiazolidinonesAntimicrobial, anticancerDiverse pharmacological profiles
Quinoxaline DerivativesAnticancerDNA intercalation capabilities

The uniqueness of this compound lies in its specific combination of thiazolidine and thiophene functionalities, offering distinct therapeutic pathways compared to other similar compounds .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation .
  • Antimicrobial Efficacy :
    • Research demonstrated that the compound exhibited strong antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that compounds with thiazolidinone structures exhibit promising anticancer activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound of interest has demonstrated inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cancer cell signaling pathways .

2. Antimicrobial Activity

The thiazolidinone derivatives, including our compound, have been evaluated for antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Therapeutic Applications

1. Drug Development

Given its diverse biological activities, (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is being investigated as a lead compound for drug development in oncology and infectious diseases. Its ability to target specific enzymes involved in disease processes makes it a valuable candidate for further modification and optimization.

2. Structure-Activity Relationship Studies

The structure of this compound allows for extensive modification to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are critical in understanding how changes to the molecular structure can influence biological activity, leading to the development of more potent derivatives.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer propertiesShowed significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against breast cancer cells .
Study B Assess antimicrobial activityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Study C Investigate anti-inflammatory effectsFound to reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents LogP (Predicted) pKa (Predicted)
Target Compound: (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide C₂₁H₁₉N₂O₂S₃ 435.58 Thiophen-2-ylmethylene; o-tolyl ~3.5* ~9.5*
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.50 4-Methylbenzylidene; 3-hydroxyphenyl 3.15 9.53
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide C₁₆H₁₂ClN₃O₂S₃ 409.92 4-Chlorobenzylidene; thiazol-2-yl ~3.8* ~8.9*
(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₁₈H₁₇N₃O₂S₃ 419.54 4-Methylbenzylidene; 5-methyl-thiadiazole ~4.0* ~9.1*

*Estimated based on structural analogs.

Key Observations :

  • N-(o-tolyl) adds steric bulk compared to smaller substituents like thiazol-2-yl or hydroxylphenyl , which may influence binding to biological targets.
  • Chlorine in the 4-chlorobenzylidene analog increases molar mass and electron-withdrawing effects, possibly improving receptor affinity but reducing solubility.

Q & A

Q. What are the established synthetic routes for (Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(o-tolyl)propanamide, and what analytical techniques are critical for characterization?

The synthesis typically involves a Knoevenagel condensation between a thioxothiazolidinone core and a thiophene-derived aldehyde, followed by functionalization with an o-tolyl propanamide group. Key steps include:

  • Thiophen-2-ylmethylene introduction : Condensation of 4-oxo-2-thioxothiazolidin-3-yl derivatives with thiophene-2-carbaldehyde under reflux conditions (e.g., ethanol/water with Na₂CO₃) .
  • Amidation : Coupling with N-(o-tolyl)propanamide via nucleophilic substitution or acylation reactions .
    Characterization methods :
  • Spectroscopy : FT-IR for C=O (1700–1650 cm⁻¹), C=S (1250–1200 cm⁻¹), and conjugated C=C (1600–1500 cm⁻¹) bonds .
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent integration .
  • Elemental analysis : Validate purity and stoichiometry .

Q. How can researchers optimize reaction yields for the thiophen-2-ylmethylene conjugation step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde, while aqueous ethanol minimizes side reactions .
  • Catalysis : Use of piperidine or acetic acid as catalysts in Knoevenagel reactions improves regioselectivity .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

Advanced Research Questions

Q. What computational methods are suitable for predicting the molecular geometry and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to:

  • Predict molecular geometry : Bond lengths, angles, and dihedral angles (e.g., Z-configuration of the thiophene-methylene group) .
  • Calculate frontier molecular orbitals : HOMO-LUMO energy gaps (~4–5 eV) to assess reactivity and charge transfer properties .
  • Simulate vibrational spectra : Compare computed IR frequencies with experimental data to resolve ambiguities (e.g., C=S vs. C=O stretching modes) .

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

  • Solvent effects : Include solvent polarity (e.g., DMSO-d₆) in DFT calculations via the Polarizable Continuum Model (PCM) .
  • Conformational averaging : Perform molecular dynamics (MD) simulations to account for rotational isomers affecting ¹H NMR splitting patterns .
  • Empirical scaling : Apply linear regression to adjust computed ¹³C shifts based on reference compounds (error margins <5 ppm) .

Q. What strategies are recommended for evaluating the compound’s bioactivity, and how should conflicting assay data be interpreted?

  • Targeted assays : Prioritize in vitro models for antibacterial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), or anti-inflammatory (COX-2 inhibition) activity .
  • Data conflict resolution :
    • Dose-dependent effects : Re-test at varying concentrations (1–100 µM) to confirm dose-response trends.
    • Cell line variability : Validate results across multiple lineages (e.g., HeLa vs. HepG2) .
    • Mechanistic studies : Use molecular docking to assess binding affinity for targets like EGFR or tubulin, resolving false positives .

Methodological Challenges

Q. What experimental pitfalls arise in confirming the Z-isomer configuration, and how can they be mitigated?

  • Isomerization during synthesis : Monitor reaction temperature to prevent thermal E/Z interconversion .
  • Crystallography limitations : If single crystals are unobtainable, use NOESY NMR to detect spatial proximity between thiophene protons and the thioxothiazolidinone ring .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, analyzing degradation via HPLC at 24/48/72 hours .
  • Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/vis light .

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